molecular formula C8H9NO2 B3034487 N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine CAS No. 180339-33-7

N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine

Cat. No.: B3034487
CAS No.: 180339-33-7
M. Wt: 151.16 g/mol
InChI Key: XLJSELFTFQSTNL-CLFYSBASSA-N
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Description

N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a benzofuran ring fused with a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine typically involves the reaction of benzofuran derivatives with hydroxylamine. One common method includes the use of oxime hydrolysis, where oximes are hydrolyzed to produce hydroxylamine derivatives . The reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the hydrolysis process.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as electrodialysis coupled with oxime hydrolysis. This method integrates the hydrolysis, protonation, and separation processes into a single electrodialysis stack, offering a more efficient and scalable production route .

Chemical Reactions Analysis

Types of Reactions

N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced to form different derivatives, typically using reducing agents like hydrogen or metal hydrides.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but often involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while reduction could produce simpler hydroxylamine derivatives .

Scientific Research Applications

N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a radical scavenger, inhibiting enzymes like ribonucleotide reductase, which is crucial for DNA synthesis . This inhibition can disrupt cellular processes, leading to its potential use as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxylamine derivatives and benzofuran-based molecules. Examples are:

Uniqueness

What sets N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine apart is its unique combination of a benzofuran ring with a hydroxylamine group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interact with biological targets in ways that similar compounds may not.

Properties

IUPAC Name

(NZ)-N-(6,7-dihydro-5H-1-benzofuran-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJSELFTFQSTNL-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CO2)/C(=N\O)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine
Reactant of Route 2
N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine
Reactant of Route 3
N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine
Reactant of Route 4
N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine
Reactant of Route 5
N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine
Reactant of Route 6
N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine

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